Potent and Selective MAO-A Inhibition Defines a Unique Pharmacological Fingerprint
The target compound exhibits a remarkably selective inhibition profile for the Monoamine Oxidase A (MAO-A) isoform over MAO-B. In direct enzyme inhibition assays using bovine brain mitochondria, (4-bromo-1,2-oxazol-3-yl)methanamine demonstrated an IC50 of 66 nM for MAO-A, representing a >5,400-fold selectivity over MAO-B (IC50 = 360,000 nM) [1]. This selectivity is in stark contrast to many in-class isoxazole derivatives, which often show poor isoform selectivity or preferential MAO-B inhibition. For instance, the well-known isoxazole drug leflunomide exhibits IC50 values of 19.1 μM for MAO-A and 13.7 μM for MAO-B, which are orders of magnitude less potent and non-selective [2].
| Evidence Dimension | Monoamine Oxidase A (MAO-A) Inhibitory Potency and Selectivity |
|---|---|
| Target Compound Data | MAO-A IC50 = 66 nM; MAO-B IC50 = 360,000 nM |
| Comparator Or Baseline | Leflunomide (isoxazole drug) MAO-A IC50 = 19,100 nM; MAO-B IC50 = 13,700 nM |
| Quantified Difference | Target compound is 289x more potent at MAO-A and >5,400x selective for MAO-A over MAO-B vs. leflunomide's non-selective profile. |
| Conditions | Inhibition of bovine brain mitochondria MAO-A and MAO-B by spectrofluorimetry. |
Why This Matters
This exceptional potency and selectivity for MAO-A validates its use as a critical intermediate in CNS drug discovery programs targeting specific serotonergic and noradrenergic pathways without the off-target effects associated with MAO-B inhibition.
- [1] BindingDB. BDBM50078675 (CHEMBL3415444): Affinity Data for (4-Bromo-1,2-oxazol-3-yl)methanamine. 2016. View Source
- [2] MDPI. (2023). Leflunomide, a Reversible Monoamine Oxidase Inhibitor. Molecules, 28(2), 729. View Source
